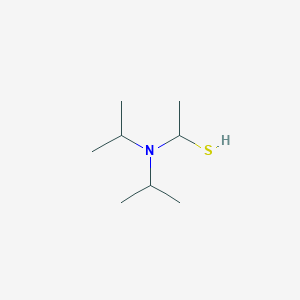
Diisopropylaminoethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diisopropylaminoethanethiol, also known as this compound, is a useful research compound. Its molecular formula is C8H19NS and its molecular weight is 161.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₁₉NS
- Molecular Weight : 161.308 g/mol
- CAS Number : 5842-07-9
The compound features a thiol group (-SH) and a diisopropylamino group, which contribute to its unique reactivity and biological interactions. The thiol group allows for the formation of disulfide bonds with cysteine residues in proteins, influencing their structure and function.
Organic Synthesis
Diisopropylaminoethanethiol serves as a reagent in various chemical syntheses. Its bifunctional nature enables it to participate in reactions that produce more complex molecules. It has been utilized in the synthesis of pharmaceuticals and specialty chemicals due to its ability to interact effectively with diverse substrates.
Biological Studies
The compound is significant in biological research for several reasons:
- Enzyme Mechanisms : this compound is used to study enzyme mechanisms by forming disulfide bonds that can alter enzyme activity. For instance, it has been shown to interact with serine proteases, affecting their catalytic functions.
- Biomarker Development : Its ability to form stable adducts with human serum albumin (HSA) makes it a potential biomarker for exposure to nerve agents like VX. These adducts can be detected and quantified, providing insights into toxicological profiles.
- Toxicological Research : this compound is relevant in toxicology, particularly concerning chemical warfare agents. Understanding its interactions helps in developing antidotes and detection methods for nerve agents .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be employed in processes requiring specific reactivity profiles.
Case Study 1: Nerve Agent Exposure Biomarker
A study focused on the interaction between this compound and human serum albumin demonstrated the formation of specific disulfide adducts that could serve as biomarkers for VX exposure. The research identified modified peptides consistent across different species, indicating potential cross-species applicability for biomarker development.
Case Study 2: Enzyme Immobilization
Research involving phosphotriesterase (PTE) immobilized within mesoporous silicon nanoparticles highlighted the enhanced catalytic performance for hydrolyzing nerve agent simulants when this compound was included. This study illustrated the compound's role in improving enzyme stability and activity under various conditions .
Properties
Molecular Formula |
C8H19NS |
|---|---|
Molecular Weight |
161.31 g/mol |
IUPAC Name |
1-[di(propan-2-yl)amino]ethanethiol |
InChI |
InChI=1S/C8H19NS/c1-6(2)9(7(3)4)8(5)10/h6-8,10H,1-5H3 |
InChI Key |
GUCJMDSANSMBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(C)S |
Synonyms |
2-(N,N-diisopropylamino)ethanethiol 2-(N,N-diisopropylamino)ethanethiol hydrochloride diisopropylaminoethanethiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















